molecular formula C11H11FO2 B7999162 2-[(Allyloxy)methyl]-4-fluorobenzaldehyde

2-[(Allyloxy)methyl]-4-fluorobenzaldehyde

Cat. No.: B7999162
M. Wt: 194.20 g/mol
InChI Key: VNIGCZFPEBQOMM-UHFFFAOYSA-N
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Description

2-[(Allyloxy)methyl]-4-fluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with an allyloxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Allyloxy)methyl]-4-fluorobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the allyloxy group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Allyloxy)methyl]-4-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-[(Allyloxy)methyl]-4-fluorobenzoic acid.

    Reduction: 2-[(Allyloxy)methyl]-4-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Allyloxy)methyl]-4-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of fluorescent probes for biological imaging.

    Industry: Used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(Allyloxy)methyl]-4-fluorobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the aldehyde, allyloxy, and fluorine functional groups. These groups can interact with different molecular targets and pathways, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    2-[(Allyloxy)methyl]-benzaldehyde: Lacks the fluorine atom, which can affect its reactivity and applications.

    4-Fluorobenzaldehyde: Lacks the allyloxy group, limiting its use in certain synthetic routes.

    2-[(Methoxy)methyl]-4-fluorobenzaldehyde: Similar structure but with a methoxy group instead of an allyloxy group, which can influence its chemical behavior.

Uniqueness

2-[(Allyloxy)methyl]-4-fluorobenzaldehyde is unique due to the combination of the allyloxy group and the fluorine atom on the benzaldehyde core. This combination imparts distinct reactivity and properties, making it a versatile compound in various chemical and industrial applications.

Properties

IUPAC Name

4-fluoro-2-(prop-2-enoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-2-5-14-8-10-6-11(12)4-3-9(10)7-13/h2-4,6-7H,1,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIGCZFPEBQOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=C(C=CC(=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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